(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one
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Overview
Description
(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- (4E)-2-[(E)-2-(4-bromophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- (4E)-2-[(E)-2-(4-methylphenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- (4E)-2-[(E)-2-(4-nitrophenyl)vinyl]-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
Uniqueness
The uniqueness of (4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one lies in its specific structural features, such as the presence of a chlorophenyl group and a furan ring, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(4E)-2-[(E)-2-(4-chlorophenyl)ethenyl]-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-3-11(4-7-12)5-8-15-18-14(16(19)21-15)10-13-2-1-9-20-13/h1-10H/b8-5+,14-10+ |
InChI Key |
PVZQZNZPIBPPTG-HNTZWPLZSA-N |
SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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